molecular formula C8H9BrO B1266121 1-Bromo-4-methoxy-2-methylbenzene CAS No. 27060-75-9

1-Bromo-4-methoxy-2-methylbenzene

Cat. No. B1266121
CAS RN: 27060-75-9
M. Wt: 201.06 g/mol
InChI Key: BLZNSXFQRKVFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bromo-methoxy-methylbenzene compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, methyl 4-bromo-2-methoxybenzoate, a compound closely related to 1-bromo-4-methoxy-2-methylbenzene, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of closely related compounds, like 1-(dibromomethyl)-4-methoxy-2-methylbenzene, reveals interesting features such as weak intermolecular O→Br charge-transfer interactions. These structural insights are crucial for understanding the reactivity and properties of the molecule (X. Liu et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 1-bromo-4-methoxy-2-methylbenzene and its derivatives are diverse. For example, the ring opening of epoxides with elemental iodine and bromine in the presence of 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene as a catalyst affords vicinal iodo alcohols and bromo alcohols in high yields, showcasing the compound's utility in regioselective transformations (K. Niknam & Taibeh Nasehi, 2002).

Scientific Research Applications

1. Catalysis and Oxidation Studies

The liquid-phase oxidation of methylbenzenes, using a catalyst system composed of cobalt(II), copper(II) acetates, and sodium bromide, demonstrates the utility of brominated methylbenzenes in catalysis. Notably, 3-bromo-4-methoxytoluene, a product related to 1-bromo-4-methoxy-2-methylbenzene, was obtained through the oxidation of p-methoxytoluene, showcasing the potential for varied substitutions on the benzene ring (Okada & Kamiya, 1981).

2. Synthesis of Tetrahydrofuran Derivatives

Selective radical cyclization of propargyl bromoethers, including derivatives of 1-bromo-4-methoxy-2-methylbenzene, leads to the formation of tetrahydrofuran derivatives. This process, catalyzed by electrogenerated nickel(I) tetramethylcyclam, showcases the compound's relevance in organic synthesis and the formation of cyclic structures (Esteves, Ferreira & Medeiros, 2007).

3. Development of Sterically Protected Phosphorus Compounds

A study focused on the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing the 2,6-di-tert-butyl-4-methoxyphenyl group. This indicates the potential of brominated and methoxylated methylbenzenes like 1-bromo-4-methoxy-2-methylbenzene in stabilizing low-coordinate phosphorus atoms, relevant in advanced organophosphorus chemistry (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).

4. Fragrance Synthesis via Arylation

The arylation of β-methallyl alcohol using derivatives of 1-bromo-4-methoxy-2-methylbenzene catalyzed by Pd(OAc)2 in combination with P(t-Bu)3 highlights the use of brominated methoxybenzenes in fragrance synthesis. This showcases the practical feasibility of the process and its applications in the creation of floral fragrances (Scrivanti, Bertoldini, Beghetto & Matteoli, 2008).

5. Thermochemistry of Halogen-Substituted Methylbenzenes

Research into the vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-4-methoxy-2-methylbenzene, offers valuable insights into their thermochemical properties. This is crucial for understanding their behavior in various chemical processes and applications (Verevkin et al., 2015).

Safety And Hazards

The safety measures for handling 1-Bromo-4-methoxy-2-methylbenzene include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-bromo-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNSXFQRKVFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029338
Record name 1-Bromo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxy-2-methylbenzene

CAS RN

27060-75-9
Record name 4-Bromo-3-methylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27060-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-methoxy-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxytoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-4-METHOXY-2-METHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 122 g (1.0 mol) of 1-methoxy-3-methylbenzene in 1 L of acetonitrile 178 g (1.0 mol) of NBS was added in small portions by vigorous stirring for 1 h at 10° C. The reaction mixture was stirred at ambient temperature overnight and then evaporated to dryness. The residue was dissolved in 1 L of n-hexane and filtered through glass frit (G2). The precipitate was additionally washed by 2×150 ml of n-hexane. The combined filtrate was evaporated to dryness to give 173 g (86%) of 1-bromo-4-methoxy-2-methylbenzene.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

36.65 g (0.3 mol) of m-cresol methyl ether and 39.8 g (0.35 mol) of 30% hydrogen peroxide in 40 ml of acetic acid (98%) are initially introduced into a flask which has a volume of 250 ml and ground-glass joints and is fitted with an internal thermometer, stirrer and dropping funnel. The mixture is stirred vigorously and cooled to 0° C. Subsequently, bromine dissolved in 40 ml of 98% acetic acid is slowly added dropwise over 3 hours. The reaction is highly exothermic. During the period of dropwise addition, the reaction temperature is held constant at about 0° to 5° C. Following the end of dropwise addition, the temperature is raised to 20° C. and stirring is continued for one hour. The stirrer is then switched off and the mixture is left to stand at 20° C. Two phases immediately form. The lower organic, halogenated phase is separated off from the upper acetic acid phase and concentrated, to give 2-bromo-5-methoxytoluene of the formula ##STR11## as a yellow oil.
Quantity
36.65 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 0.8 g (4.4 mmol) of 4-bromo-3-methylphenol in 20 mL of acetone was added 1.5 g (10.9 mmol) of potassium carbonate. A yellow slurry was obtained to which was added 0.55 mL (1.25 g, 8.8 mmol) of methyl iodide. The resultant reaction mixture was stirred at ambient temperature for 12.25 hours, filtered and extracted between ethyl ether and water. The layers were separated and the organic phase was washed with sat. Na2SO3 (aq.) solution, dried over MgSO4, filtered and then concentrated in vacuo to a yellow oil. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) gave the title compound as a yellow oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 4-bromo-3-methyl-phenol (500 mg, 2.67 mmol, 1 eq.) in acetonitrile (5 mL) is added K2CO3 (1.47 g, 10.6 mmol, 4 eq.). The mixture is stirred for 30 minutes at room temperature. Iodomethane (493 mg, 1.3 eq) is then added dropwise via syringe and the mixture is stirred for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over Na2SO4. After concentration, the residue is purified by silica gel column chromatography (5% EtOAc in hexanes) to give 1-Bromo-4-methoxy-2-methyl-benzene.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-methoxy-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-methoxy-2-methylbenzene
Reactant of Route 3
1-Bromo-4-methoxy-2-methylbenzene
Reactant of Route 4
1-Bromo-4-methoxy-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-methoxy-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-methoxy-2-methylbenzene

Citations

For This Compound
34
Citations
T Cao, L Zhu, Y Lan, J Huang, Z Yang - Organic letters, 2020 - ACS Publications
… of natural products norascyronone A and norascyronone B were accomplished in eight steps from the commercially available starting material 1-bromo-4-methoxy-2-methylbenzene. …
Number of citations: 9 pubs.acs.org
R Gerber, M Oberholzer… - Chemistry–A European …, 2012 - Wiley Online Library
… and even lower product yields (about 30 %) were obtained when ortho-substituted aryl bromides with increased electron density, such as 1-bromo-4-methoxy-2-methylbenzene or 1-…
Y Lee, SJ Woo, JJ Kim, JI Hong - Dyes and Pigments, 2020 - Elsevier
… To a solution of magnesium (729 mg, 30 mmol) and iodine (63 mg, 0.25 mmol) in anhydrous THF (24 mL), 1-bromo-4-methoxy-2-methylbenzene (5 g, 25 mmol) was added dropwise …
Number of citations: 16 www.sciencedirect.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
… (280) Zhao et al. found that the use of iron powder is helpful in producing 1-bromo-4-methoxy-2-methylbenzene as the main product from 3-methoxytoluene using Br 2 in CCl 4 in at −10 …
Number of citations: 409 pubs.acs.org
J Pabel, M Faust, C Prehn, B Wörlein… - …, 2012 - Wiley Online Library
… 1,1-Bis(4-methoxy-2-methylphenyl)-1-(4-methoxyphenyl)methanol (12): According to GP 1: 1-Bromo-4-methoxy-2-methylbenzene (1.0 g, 5.0 mmol, 0.71 mL), magnesium (134 mg, 5.50 …
D Hackenberger, P Weber, DC Blakemore… - The Journal of …, 2017 - ACS Publications
… Compound 3ao was prepared following method A from potassium 3-fluoro-2-pyridinecarboxylate 1a (90.5 mg, 0.50 mmol) and 1-bromo-4-methoxy-2-methylbenzene 2o (207 mg, 228 μL…
Number of citations: 26 pubs.acs.org
TVT Nguyen, J Waser - 2022 - chemrxiv.org
We report the direct light activation of ethynylbenziodoxolone (EBX) reagents for the oxyalkynylation of aryl-and amino-cyclopropanes as well as styrenes. Irradiation with visible light at …
Number of citations: 2 chemrxiv.org
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
… n-Butyllithium (2.5 M, 44.0 mL) was added dropwise to a cold (−78 C) solution of 1-bromo-4-methoxy-2-methylbenzene (22.0 g, 109.4 mmol) and THF (150 mL). The reaction mixture …
Number of citations: 309 pubs.acs.org
B Wu, H Su, A Cheng, X Zhang, T Wang… - Cell Reports Physical …, 2023 - cell.com
… The synthetic route is similar to that of DA with 1-bromo-4-methoxy-2-methylbenzene (0.54 g, 2.69 mmol, 1.0 equiv.) instead of 1bromo-4-methoxybenzene. The collected crude product …
Number of citations: 6 www.cell.com
JM Paredes, L Crovetto, R Rios, A Orte… - Physical Chemistry …, 2009 - pubs.rsc.org
… After the magnesium turnings were cooled to room temperature, a solution of 1-bromo-4-methoxy-2-methylbenzene in freshly distilled THF was added and the mixture was stirred at 60 …
Number of citations: 24 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.